molecular formula C13H15N5O B7530699 N-(3-pyrrolidin-1-ylphenyl)-2H-triazole-4-carboxamide

N-(3-pyrrolidin-1-ylphenyl)-2H-triazole-4-carboxamide

Cat. No. B7530699
M. Wt: 257.29 g/mol
InChI Key: MNFLOJJPBFCVJG-UHFFFAOYSA-N
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Description

N-(3-pyrrolidin-1-ylphenyl)-2H-triazole-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "PTZ-343" and is a member of the triazole family of compounds. PTZ-343 has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of PTZ-343 involves the modulation of GABA-A receptors. This compound binds to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the receptor. This leads to an increase in the inhibitory activity of GABA-A receptors, which results in the suppression of neuronal activity in the brain. The mechanism of action of PTZ-343 is well-understood, and researchers have been able to use this compound to study the role of GABA-A receptors in various neurological disorders.
Biochemical and Physiological Effects:
PTZ-343 has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the activity of GABA-A receptors, which results in the suppression of neuronal activity in the brain. PTZ-343 has also been shown to have anxiolytic effects, which make it a potential treatment for anxiety disorders. Additionally, PTZ-343 has been shown to have anticonvulsant properties, which make it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

PTZ-343 has various advantages and limitations for laboratory experiments. One of the main advantages of PTZ-343 is its ability to modulate the activity of GABA-A receptors, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, PTZ-343 has some limitations, including its potential toxicity and the need for specific conditions for its synthesis and storage. Researchers must be cautious when handling and using PTZ-343 in laboratory experiments.

Future Directions

There are several future directions for the study of PTZ-343. One potential direction is the development of new compounds that have similar properties to PTZ-343 but with fewer limitations. Researchers could also study the potential applications of PTZ-343 in other fields, such as cancer research or immunology. Additionally, researchers could study the long-term effects of PTZ-343 on the brain and other organs to determine its safety and potential for clinical use.
Conclusion:
In conclusion, PTZ-343 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. PTZ-343 has shown promise in the field of neuroscience and has potential applications in the treatment of epilepsy, anxiety, and other neurological disorders. However, researchers must be cautious when handling and using PTZ-343 in laboratory experiments due to its potential toxicity.

Synthesis Methods

The synthesis of PTZ-343 involves the reaction of 3-pyrrolidin-1-ylphenylamine and 4-isocyanato-1,2,4-triazole in the presence of a suitable solvent. The reaction is carried out under specific conditions, and the resulting product is purified to obtain a high yield of PTZ-343. The synthesis method of PTZ-343 is well-established, and researchers have been able to produce large quantities of this compound for various scientific studies.

Scientific Research Applications

PTZ-343 has been studied extensively for its potential applications in scientific research. One of the most notable applications of PTZ-343 is in the field of neuroscience. Researchers have found that PTZ-343 can be used to modulate the activity of GABA-A receptors, which are essential for the regulation of neuronal activity in the brain. PTZ-343 has also been studied for its potential applications in the treatment of epilepsy, anxiety, and other neurological disorders.

properties

IUPAC Name

N-(3-pyrrolidin-1-ylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-13(12-9-14-17-16-12)15-10-4-3-5-11(8-10)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,15,19)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFLOJJPBFCVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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